molecular formula C12H9NOS B3044363 s-Pyridin-2-yl benzenecarbothioate CAS No. 10002-30-9

s-Pyridin-2-yl benzenecarbothioate

Cat. No. B3044363
M. Wt: 215.27 g/mol
InChI Key: OOAHHQOWYHAPIH-UHFFFAOYSA-N
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Patent
US07323561B2

Procedure details

Following a standard procedure,16 a solution of 2-mercaptopyridine (3.33 g, 30.0 mmol) in THF (30 mL) was treated with benzoyl chloride (4.21 g, 30.0 mmol) at room temperature with stirring for 30 min. The standard workup followed by precipitation afforded a pale yellow solid (5.67 g, 88%): mp 48-50° C. 1H NMR spectral data are consistent with reported values:15 1H NMR δ 7.31-7.37 (m, 1H), 7.46-7.53 (m, 2H), 7.59-7.65 (m, 1H), 7.71-7.83 (m, 2H), 8.00-8.06 (m, 2H), 8.66-8.71 (m, 1H); 13C NMR δ 123.7, 127.6, 128.9, 131.0, 134.0, 136.6, 137.3, 150.6, 151.4, 189.4. Anal. Calcd for C12H9NOS: C, 66.95; H, 4.21; N, 6.51. Found: C, 66.63; H, 4.12; N, 6.57.
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1COCC1>[C:8](=[O:15])([S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3.33 g
Type
reactant
Smiles
SC1=NC=CC=C1
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The standard workup followed by precipitation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(SC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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